Thioguanine Thioguanine Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.
Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.
6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 154-42-7
VCID: VC0548646
InChI: InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
SMILES: C1=NC2=C(N1)C(=S)N=C(N2)N
Molecular Formula: C5H5N5S
Molecular Weight: 167.19 g/mol

Thioguanine

CAS No.: 154-42-7

Inhibitors

VCID: VC0548646

Molecular Formula: C5H5N5S

Molecular Weight: 167.19 g/mol

Purity: >98%

Thioguanine - 154-42-7

CAS No. 154-42-7
Product Name Thioguanine
Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
IUPAC Name 2-amino-3,7-dihydropurine-6-thione
Standard InChI InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
Standard InChIKey WYWHKKSPHMUBEB-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1)C(=NC(=N2)N)S
SMILES C1=NC2=C(N1)C(=S)N=C(N2)N
Canonical SMILES C1=NC2=C(N1)C(=S)N=C(N2)N
Colorform NEEDLES FROM WATER
YELLOW, CRYSTALLINE POWDER
Melting Point greater than 680 °F (NTP, 1992)
>360 °C
GREATER THAN 360 °C
>360°C
Physical Description 6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Solid
Description Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.
Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.
6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Purity >98%
Related CAS 5580-03-0 (hemihydrate)
76078-67-6 (mono-Na salt)
Shelf Life Bulk: The compound was stable in solid form at room temperature in the absence of moisture. Solution: Alkaline solutions slowly undergo decomposition. Alkaline solutions should not be heated above 37 °C.
Solubility less than 1 mg/mL at 73° F (NTP, 1992)
36.3 mg/mL
INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES
8.34e-01 g/L
Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Tabloid; Tabloid brand thioguanine; Tioguanine. Foreign brand names: Lanvis; Tioguanin. Abbreviations: 6TG; TG. Code names: BW 5071; Wellcome U3B; WR1141; X 27. Chemical structure names: * 2Amino 6MP; * 2Amino17dihydro6Hpurine6thione; * 2Amino6mercaptopurine; * 2Amino6purinethiol; * 2Aminopurin6thiol; * 2Aminopurine6(1H)thione; * 2Aminopurine6thiol; * 6 Mercaptoguanine; * 6 Thioguanine; * 6HPurine6thione 2amino17dihydro (9CI); * 6Mercapto2aminopurine; * 6mercaptoguanine; * 6thioguanine.
Reference 1: Ren X, Xu YZ, Karran P. Photo-oxidation of 6-Thioguanine by UVA: The Formation of Addition Products with Low Molecular Weight Thiol Compounds. Photochem Photobiol. 2010 Jun 21. [Epub ahead of print] PubMed PMID: 20573042.
2: Ren X, Li F, Jeffs G, Zhang X, Xu YZ, Karran P. Guanine sulphinate is a major stable product of photochemical oxidation of DNA 6-thioguanine by UVA irradiation. Nucleic Acids Res. 2010 Apr;38(6):1832-40. Epub 2009 Dec 21. PubMed PMID: 20026585; PubMed Central PMCID: PMC2847230.
3: Brem R, Li F, Karran P. Reactive oxygen species generated by thiopurine/UVA cause irreparable transcription-blocking DNA lesions. Nucleic Acids Res. 2009 Apr;37(6):1951-61. Epub 2009 Feb 10. PubMed PMID: 19208641; PubMed Central PMCID: PMC2665240.
4: Hawwa AF, Millership JS, Collier PS, Vandenbroeck K, McCarthy A, Dempsey S, Cairns C, Collins J, Rodgers C, McElnay JC. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine. Br J Clin Pharmacol. 2008 Oct;66(4):517-28. Epub 2008 Jun 28. PubMed PMID: 18662289; PubMed Central PMCID: PMC2561120.
5: Vethe NT, Bremer S, Bergan S. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine. Scand J Clin Lab Invest. 2008;68(4):277-85. PubMed PMID: 18609073.
6: Krishnamurthy P, Schwab M, Takenaka K, Nachagari D, Morgan J, Leslie M, Du W, Boyd K, Cheok M, Nakauchi H, Marzolini C, Kim RB, Poonkuzhali B, Schuetz E, Evans W, Relling M, Schuetz JD. Transporter-mediated protection against thiopurine-induced hematopoietic toxicity. Cancer Res. 2008 Jul 1;68(13):4983-9. PubMed PMID: 18593894.
7: Yuan B, Wang Y. Mutagenic and cytotoxic properties of 6-thioguanine, S6-methylthioguanine, and guanine-S6-sulfonic acid. J Biol Chem. 2008 Aug 29;283(35):23665-70. Epub 2008 Jun 30. PubMed PMID: 18591241.
8: Zeng X, Kinsella TJ. Mammalian target of rapamycin and S6 kinase 1 positively regulate 6-thioguanine-induced autophagy. Cancer Res. 2008 Apr 1;68(7):2384-90. PubMed PMID: 18381446.
9: Saczewski F, Maruszak M, Bednarski PJ. Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. Arch Pharm (Weinheim). 2008 Feb;341(2):121-5. PubMed PMID: 18186543.
10: Kalra S, Jena G, Tikoo K, Mukhopadhyay AK. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. BMC Biochem. 2007 May 18;8:8. PubMed PMID: 17511860; PubMed Central PMCID: PMC1885804.
PubChem Compound 2723601
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator